Cas no 57573-46-3 ((2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol)

(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol structure
57573-46-3 structure
Product name:(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
CAS No:57573-46-3
MF:C21H25NO
Molecular Weight:307.429305791855
CID:1605283
PubChem ID:93721

(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol 化学的及び物理的性質

名前と識別子

    • Ac1l3qrn
    • 3-Benzyl-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO-
    • BRN 0961146
    • Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-benzyl-
    • 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino&lt
    • 4,5-b&gt
    • indol
    • 5-23-07-00377 (Beilstein Handbook Reference)
    • 3-benzyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole
    • LS-22915
    • 3-benzyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
    • 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino(4,5-b)indole
    • AC1L2N9N
    • CTK2H9984
    • 3-Benzyl-1,2,3,4,5,6-hexahydroazepino&lt
    • 3-Benzyl-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol; AZEPINO(4,5-b)INDOLE, 3-BENZYL-1,2,3,4,5,6-HEXAHYDRO-; BRN 0961146; Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-3-benzyl-; 3-Benzyl-1,2,3,4,5,6-hexahydro-azepino< 4,5-b> indol; 5-23-07-00377 (Beilstein Handbook Reference); 3-benzyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole; LS-22915; 3-benzyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole; 3-Benzyl-1,2,3,4
    • Einecs 260-817-5
    • 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(phenylmethyl)-, (2α,6α,11R*)- (9CI)
    • (2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • インチ: 1S/C21H25NO/c1-15-20-12-17-8-9-18(23)13-19(17)21(15,2)10-11-22(20)14-16-6-4-3-5-7-16/h3-9,13,15,20,23H,10-12,14H2,1-2H3/t15?,20-,21-/m0/s1
    • InChIKey: RPMPAQXGZYLEST-LBTAZEDMSA-N
    • SMILES: OC1C=CC2=C(C=1)[C@@]1(C)CCN(CC3C=CC=CC=3)[C@@H](C2)C1C

計算された属性

  • 精确分子量: 307.193614
  • 同位素质量: 307.193614
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 418
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 23.5

じっけんとくせい

  • 密度みつど: 1.125
  • Boiling Point: 442.1°C at 760 mmHg
  • フラッシュポイント: 211°C
  • Refractive Index: 1.606
  • 酸度系数(pKa): 10.11±0.60(Predicted)

(2alpha,6alpha,11R*)-3-benzyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol 関連文献

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD